molecular formula C8H10ClNO2 B6253912 2-ethylpyridine-4-carboxylic acid hydrochloride CAS No. 1610742-53-4

2-ethylpyridine-4-carboxylic acid hydrochloride

Cat. No.: B6253912
CAS No.: 1610742-53-4
M. Wt: 187.6
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Description

2-ethylpyridine-4-carboxylic acid hydrochloride is a chemical compound with the molecular formula C8H10ClNO2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethylpyridine-4-carboxylic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 2-ethylpyridine.

    Carboxylation: The 2-ethylpyridine undergoes a carboxylation reaction to introduce the carboxylic acid group at the 4-position. This can be achieved using carbon dioxide under high pressure and temperature in the presence of a suitable catalyst.

    Hydrochloride Formation: The resulting 2-ethylpyridine-4-carboxylic acid is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow reactors and optimized catalytic processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-ethylpyridine-4-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Pyridine N-oxides.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

2-ethylpyridine-4-carboxylic acid hydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a building block for biologically active molecules.

    Medicine: It may serve as a precursor for pharmaceutical compounds.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-ethylpyridine-4-carboxylic acid hydrochloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The carboxylic acid group can form hydrogen bonds, while the pyridine ring can participate in π-π interactions, affecting molecular recognition and binding.

Comparison with Similar Compounds

Similar Compounds

  • 2-methylpyridine-4-carboxylic acid hydrochloride
  • 2-ethylpyridine-3-carboxylic acid hydrochloride
  • 2-ethylpyridine-5-carboxylic acid hydrochloride

Uniqueness

2-ethylpyridine-4-carboxylic acid hydrochloride is unique due to the position of the carboxylic acid group on the pyridine ring, which influences its reactivity and interaction with other molecules. This positional isomerism can lead to different chemical and biological properties compared to its analogs.

Properties

CAS No.

1610742-53-4

Molecular Formula

C8H10ClNO2

Molecular Weight

187.6

Purity

95

Origin of Product

United States

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